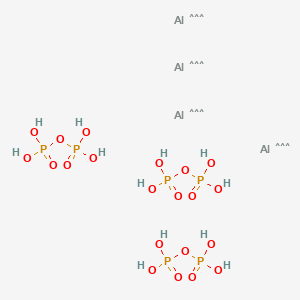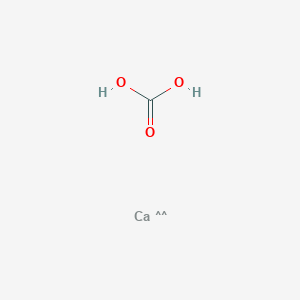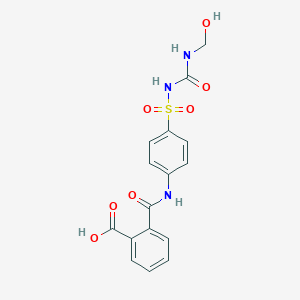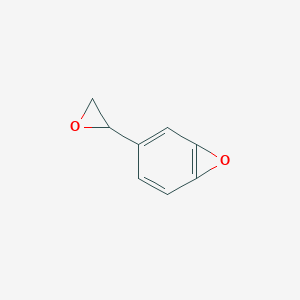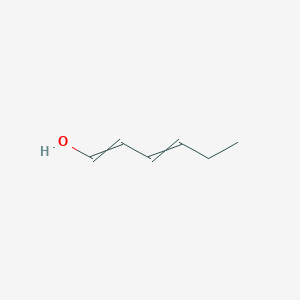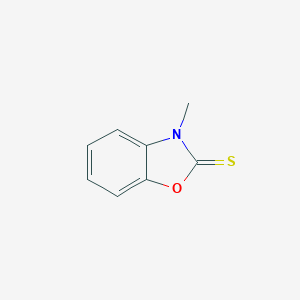
Zirconium pyrophosphate
Übersicht
Beschreibung
Zirconium pyrophosphate is an inorganic compound with the chemical formula ZrP₂O₇. It is a member of the zirconium phosphate family and is known for its unique structural and chemical properties. This compound is characterized by its high thermal stability, ion-exchange capabilities, and catalytic properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Zirconium pyrophosphate has a wide range of applications in scientific research, including:
Biology: It is explored for its potential in drug delivery systems due to its ion-exchange capabilities and biocompatibility.
Medicine: It is investigated for its use in medical imaging and as a component in bone graft materials.
Wirkmechanismus
Target of Action
Zirconium pyrophosphate (ZrP₂O₇) is an inorganic layered nanomaterial that primarily targets chemical reactions as a catalyst . It is currently being investigated as a catalyst support for transition metal-based electrocatalysts for the oxygen evolution reaction (OER) . It also targets the synthesis of various β-amino carbonyls via a one-pot-three-component condensation of aldehydes, ketones, and amines .
Mode of Action
This compound interacts with its targets by facilitating and accelerating chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the rate of the reaction . In the case of the oxygen evolution reaction, it supports transition metal-based electrocatalysts . For the synthesis of β-amino carbonyls, it enables the condensation of aldehydes, ketones, and amines .
Biochemical Pathways
This compound affects the biochemical pathways involved in the reactions it catalyzes. In the oxygen evolution reaction, it facilitates the conversion of water into oxygen, protons, and electrons . In the synthesis of β-amino carbonyls, it enables the formation of carbon-carbon bonds, which are crucial in organic chemistry .
Pharmacokinetics
Its impact on bioavailability would be related to its ability to facilitate and accelerate chemical reactions .
Result of Action
The result of this compound’s action is the facilitation and acceleration of chemical reactions. In the oxygen evolution reaction, it supports the production of oxygen, protons, and electrons . In the synthesis of β-amino carbonyls, it enables the formation of these compounds through the condensation of aldehydes, ketones, and amines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, mesoporous zirconium phosphate pyrophosphate shows excellent potential as a catalyst at elevated temperatures due to the high thermal stability of the acid group present on its surface . The efficiency of this compound as a catalyst can also be affected by the solvent used in the reaction .
Biochemische Analyse
Biochemical Properties
It has been used as a catalyst in the synthesis of various β-amino carbonyls via a one-pot-three-component condensation of aldehydes, ketones, and amines
Molecular Mechanism
It is known that zirconium pyrophosphate can act as a catalyst in certain reactions
Temporal Effects in Laboratory Settings
This compound has been shown to be stable at high temperatures and in high concentrations of nitric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium pyrophosphate can be synthesized through several methods. One common approach involves the co-precipitation method, where zirconyl chloride is reacted with phosphoric acid under controlled conditions. The reaction typically occurs at elevated temperatures, around 60°C, and involves the gradual addition of zirconyl chloride to a solution containing polyvinylpyrrolidone (PVP) to enhance the formation of nanostructured this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by calcining zirconium phosphite diphosphonate at high temperatures, typically around 600°C. This process results in the formation of mesoporous zirconium phosphate-pyrophosphate with a specific composition .
Analyse Chemischer Reaktionen
Types of Reactions: Zirconium pyrophosphate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, particularly in the presence of transition metals.
Reduction: It can participate in reduction reactions, often involving hydrogen or other reducing agents.
Substitution: It can undergo ion-exchange reactions, where its phosphate groups are replaced by other anions.
Common Reagents and Conditions:
Reduction: Hydrogen gas or other reducing agents are commonly used in reduction reactions.
Substitution: Ion-exchange reactions typically involve solutions containing the desired anions.
Major Products Formed:
Oxidation: Oxygen gas is a common product in OER.
Reduction: Reduced metal species or hydrogenated products.
Substitution: New anionic species replacing the phosphate groups.
Vergleich Mit ähnlichen Verbindungen
Zirconium phosphate (Zr(HPO₄)₂·H₂O): Known for its layered structure and ion-exchange properties.
Zirconium organophosphonates: These compounds combine zirconium with organic phosphonic linkages, offering enhanced thermal stability and catalytic properties.
Uniqueness: Zirconium pyrophosphate stands out due to its high thermal stability and mesoporous structure, which provide a large surface area for catalytic reactions. Its ability to undergo ion-exchange reactions and its catalytic efficiency in organic transformations make it a versatile compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
phosphonato phosphate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.Zr/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMQJHXKZCSMQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159484 | |
| Record name | Zirconium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-97-4 | |
| Record name | Zirconium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RTA4YS7BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)


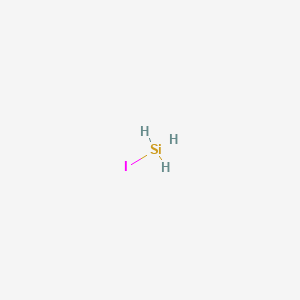
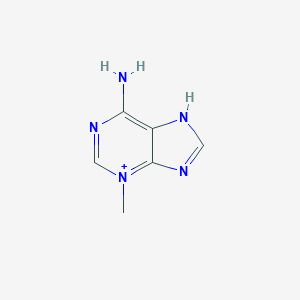
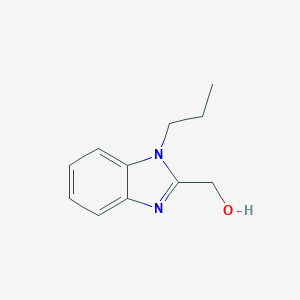
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)
